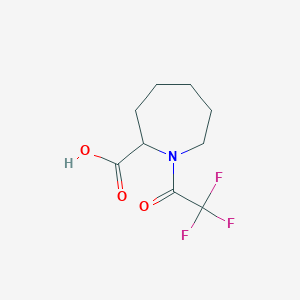
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid is a chemical compound with the molecular formula C9H12F3NO3 and a molecular weight of 239.19 g/mol This compound features a seven-membered azepane ring, a trifluoroacetyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid typically involves the reaction of azepane derivatives with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The azepane ring provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroacetyl)azepane-2-carboxylic acid can be compared with other azepane derivatives, such as:
Azepane: A simpler compound with a seven-membered ring and no additional functional groups.
Hexahydroazepine: Similar to azepane but fully saturated.
Properties
Molecular Formula |
C9H12F3NO3 |
|---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroacetyl)azepane-2-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-5-3-1-2-4-6(13)7(14)15/h6H,1-5H2,(H,14,15) |
InChI Key |
YJALRNFPAXQKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















